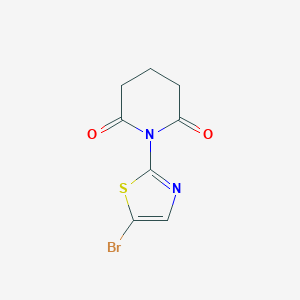
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Overview
Description
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione, also known as 5-Bromo-1,3-thiazol-2-ylpiperidine-2,6-dione, is a synthetic organic compound belonging to the piperidine class of compounds. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of various heterocyclic compounds.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structure of Related Compounds: New derivatives of thiazolidin-4-ones and thiazolin-4-ones, including those involving piperidine reactions, were synthesized and structurally characterized, indicating potential for diverse biological activities (Kandeel, 2006).
Anticancer Evaluation
- Anticancer Activity of Thiazacridine Agents: New thiazacridine agents, including derivatives with piperidine structures, were synthesized and showed promising cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drugs (Chagas et al., 2017).
Chiral Resolution Studies
- Enantiomeric Resolution and Simulation Studies: The enantiomeric resolution of similar piperidine-dione compounds on a Chiralpak IA column was studied, providing insights into the chiral recognition mechanism, which is crucial for developing enantiomerically pure therapeutic agents (Ali et al., 2016).
Anticonvulsant Activity
- Evaluation as Anticonvulsant Agents: Indolinone incorporated with thiosemicarbazone, thiazole, and piperidinosulfonyl moieties was investigated for anticonvulsant activity, showing effectiveness in in vivo models, which could guide the development of new anticonvulsant drugs (Fayed et al., 2021).
Antibacterial and Antifungal Activities
- Biological Activity Studies: A series of 5-aminomethylene derivatives of 2,4-thiazolidinedione, including those with piperidine and other heterocyclic moieties, exhibited antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Mohanty et al., 2015).
Advanced Material Synthesis
- Structural and NLO Analysis: Novel compounds synthesized from reactions involving thiazolidine-2,4-dione and piperidine were analyzed for their structural, thermochemical, and non-linear optical properties, contributing to the development of materials with potential electronic applications (Halim & Ibrahim, 2021).
Mechanism of Action
- The thiazole ring in the compound consists of sulfur and nitrogen atoms, rendering it aromatic. Aromatic rings have reactive positions where various reactions can occur .
- The compound’s mode of action likely involves interactions with essential thiols within bacterial cells. These interactions may lead to bacteriostasis (inhibition of bacterial growth) followed by growth at an inhibited rate .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c9-5-4-10-8(14-5)11-6(12)2-1-3-7(11)13/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWYVDALXIHYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)
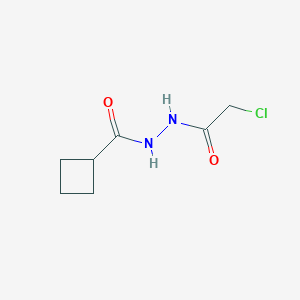
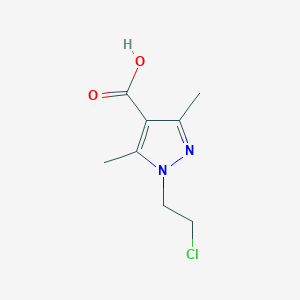

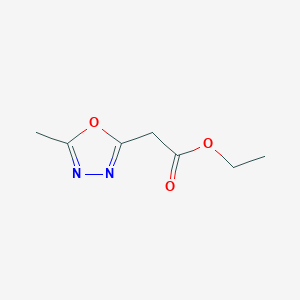
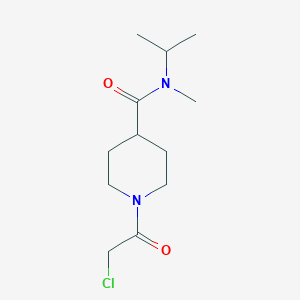
![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)

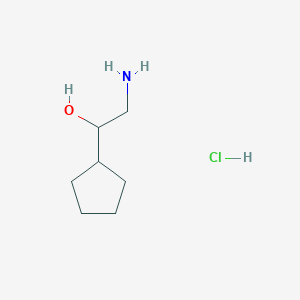
![9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1524490.png)
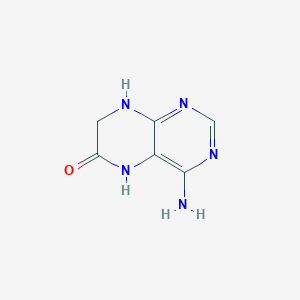


![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)
